

Infrared spectroscopy of 5-Bromo-2-methoxybenzyl alcohol functional groups

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-2-methoxybenzyl alcohol**

Cat. No.: **B1268467**

[Get Quote](#)

An In-depth Technical Guide to the Infrared Spectroscopy of **5-Bromo-2-methoxybenzyl Alcohol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the functional groups of **5-Bromo-2-methoxybenzyl alcohol** using infrared (IR) spectroscopy. It includes characteristic absorption frequencies, a comprehensive experimental protocol for sample analysis, and a logical workflow for spectral interpretation.

Introduction to the Infrared Spectrum of 5-Bromo-2-methoxybenzyl Alcohol

Infrared spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule.^[1] By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated.^[2] For **5-Bromo-2-methoxybenzyl alcohol** ($C_8H_9BrO_2$), the key functional groups that produce characteristic absorption bands are the hydroxyl (-OH) group, the methoxy (-OCH₃) ether linkage, the substituted benzene ring, and the carbon-bromine bond. The IR spectrum provides valuable information by revealing the vibrational frequencies of these specific bonds.^[3]

The spectrum is typically divided into two main regions: the functional group region ($4000\text{--}1450\text{ cm}^{-1}$) and the fingerprint region ($1450\text{--}600\text{ cm}^{-1}$).^[2] The functional group region is particularly useful for identifying the primary chemical groups, while the fingerprint region provides a unique pattern characteristic of the molecule as a whole.^{[2][4]}

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the expected vibrational frequencies for the primary functional groups present in **5-Bromo-2-methoxybenzyl alcohol**.

Functional Group	Vibrational Mode	Characteristic Absorption Range (cm ⁻¹)	Intensity	Notes
Alcohol (-OH)	O-H Stretching	3550 - 3200	Strong, Broad	The broadness is due to intermolecular hydrogen bonding. [4] [5] [6]
Alcohol (C-OH)	C-O Stretching	1260 - 1000	Strong	Appears in the fingerprint region. For primary alcohols, this is typically near 1050 cm ⁻¹ .
Aromatic Ring	C-H Stretching	3100 - 3010	Medium	Absorption peaks appearing above 3000 cm ⁻¹ often indicate unsaturation. [7]
C=C Stretching		1620 - 1430	Medium to Weak	Aromatic rings typically show two or three bands in this region. [4]
C-H Bending (out-of-plane)		900 - 680	Strong	The specific pattern can help determine the substitution pattern on the benzene ring.
Alkyl Groups (-CH ₂ -, -CH ₃)	C-H Stretching	2960 - 2850	Medium to Strong	These absorptions are common in most

				organic molecules.[6]
Ether (-OCH ₃)	C-O Stretching	1300 - 1000	Strong	Asymmetric stretching for aryl alkyl ethers is typically in the 1275-1200 cm ⁻¹ range.
Bromoalkane (-Br)	C-Br Stretching	690 - 515	Medium to Strong	This absorption is found in the low-frequency fingerprint region.

Experimental Protocol: Acquiring the IR Spectrum

Several methods are available for preparing solid organic samples for IR analysis, including KBr disks, Nujol mulls, and Attenuated Total Reflectance (ATR).[1][8] The thin solid film method is a straightforward and common technique for obtaining a high-quality spectrum of a solid compound like **5-Bromo-2-methoxybenzyl alcohol**.[9]

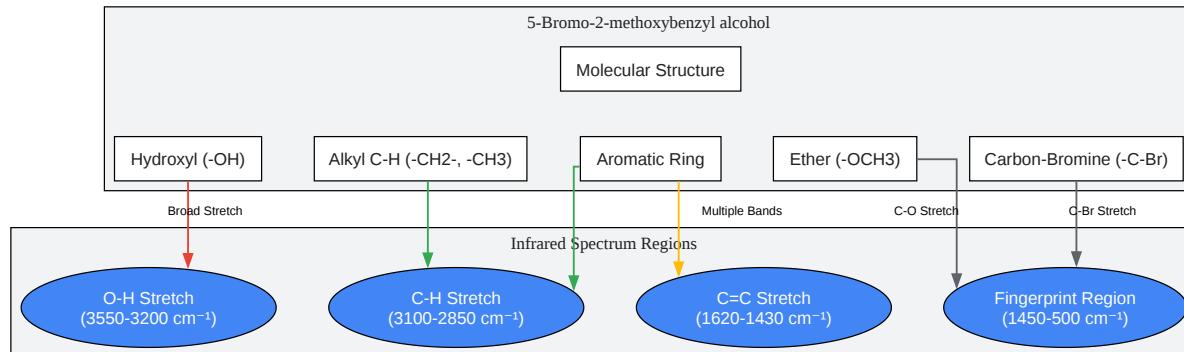
Method: Thin Solid Film Preparation

Objective: To obtain a high-resolution FT-IR spectrum of **5-Bromo-2-methoxybenzyl alcohol**.

Materials:

- **5-Bromo-2-methoxybenzyl alcohol** (approx. 50 mg)
- A suitable volatile solvent (e.g., methylene chloride or acetone)
- FT-IR Spectrometer
- Salt plates (e.g., NaCl or KBr), stored in a desiccator
- Pasteur pipette or dropper

- Beaker or small vial
- Acetone (reagent grade) for cleaning
- Kimwipes


Procedure:

- Prepare the Sample Solution: Place approximately 50 mg of **5-Bromo-2-methoxybenzyl alcohol** into a clean, dry vial. Add a few drops of a volatile solvent like methylene chloride to completely dissolve the solid.[9]
- Prepare the Salt Plate: Retrieve a single, clean salt plate from the desiccator. If the plate is not clean, rinse it carefully with a small amount of dry, reagent-grade acetone and wipe it gently with a Kimwipe.[10] Ensure the plate is transparent or only slightly foggy for an acceptable spectrum.[9]
- Create the Thin Film: Using a Pasteur pipette, apply one or two drops of the prepared sample solution onto the surface of the salt plate. Allow the solvent to evaporate completely in a fume hood. A thin, solid film of the compound will remain on the plate.[9]
- Visual Inspection: Observe the film. If it is too thin (resulting in weak peaks), add another drop of the solution and let it dry. If it is too thick (resulting in overly intense, flat-topped peaks), clean the plate with acetone and create a new film using a more dilute solution.[9]
- Acquire the Spectrum: Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.[9] Configure the instrument parameters (e.g., number of scans, resolution) and run the background scan (if necessary), followed by the sample scan.
- Data Processing and Cleaning: After obtaining the spectrum, process the data as required (e.g., baseline correction). Remove the salt plate from the instrument, clean it thoroughly with acetone, and return it to the desiccator to protect it from moisture.[10]

Visualization of Spectral Relationships

The following diagram illustrates the logical connection between the distinct functional groups of **5-Bromo-2-methoxybenzyl alcohol** and their corresponding regions of activity in an

infrared spectrum.

[Click to download full resolution via product page](#)

Caption: Functional group to IR spectrum region correlation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. edu.rsc.org [edu.rsc.org]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. amherst.edu [amherst.edu]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. webassign.net [webassign.net]
- To cite this document: BenchChem. [Infrared spectroscopy of 5-Bromo-2-methoxybenzyl alcohol functional groups]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268467#infrared-spectroscopy-of-5-bromo-2-methoxybenzyl-alcohol-functional-groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com